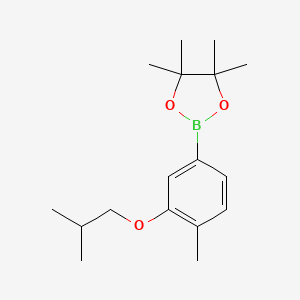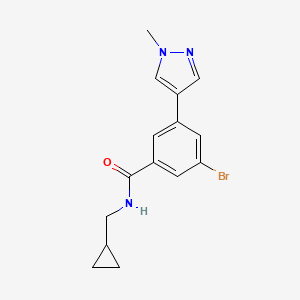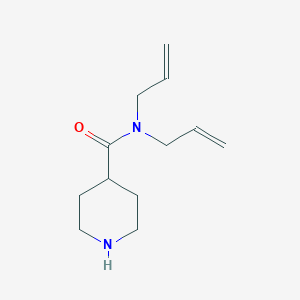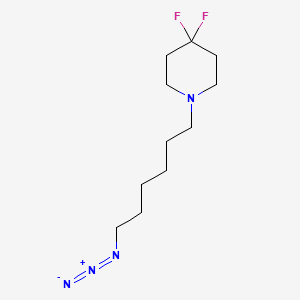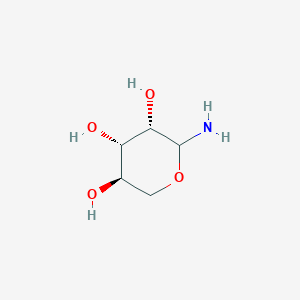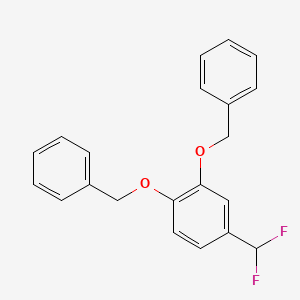
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by the presence of difluoromethyl groups and phenylene bis(oxy) linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine using stoichiometric cesium carbonate in acetonitrile at room temperature . This method yields the desired compound in near-quantitative amounts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of nucleophilic aromatic substitution and the use of appropriate reagents and conditions can be scaled up for larger-scale synthesis.
化学反応の分析
Types of Reactions
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of (((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and phenylene bis(oxy) linkages play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine)
- 2,2′-(1,2-phenylenebis(methylene))bis(sulfanediyl)dibenzoic acid
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
(((4-(Difluoromethyl)-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
分子式 |
C21H18F2O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
4-(difluoromethyl)-1,2-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H18F2O2/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
InChIキー |
YBJGUHDQMUYOIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
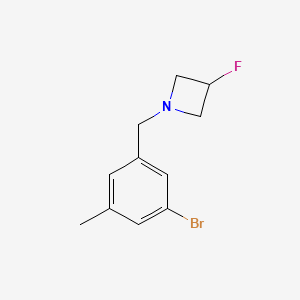

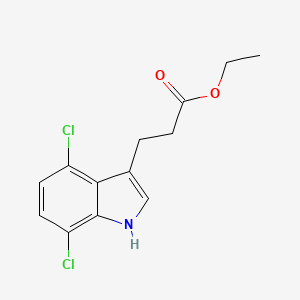
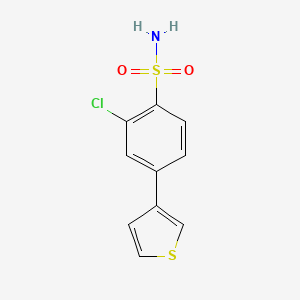
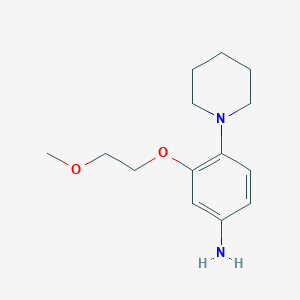

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
